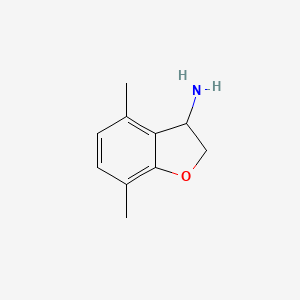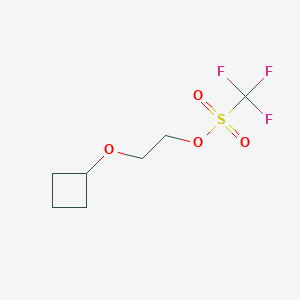![molecular formula C10H12F3NO2 B13052031 (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052031.png)
(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-(trifluoromethoxy)benzaldehyde.
Formation of Intermediate: The precursor undergoes a condensation reaction with a chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired chiral amine.
Hydroxylation: The final step involves the hydroxylation of the chiral amine to introduce the hydroxyl group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral catalysts and advanced purification techniques, such as chromatography, are employed to ensure the desired stereochemistry and high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The amino group allows for hydrogen bonding and electrostatic interactions with target molecules, contributing to its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1,2,4-Triazole-containing compounds: Share similar pharmacological properties and applications in drug discovery.
Uniqueness
(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is unique due to its specific stereochemistry and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H12F3NO2 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1 |
InChI-Schlüssel |
IKDJDRASZKOCIH-RCOVLWMOSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1OC(F)(F)F)N)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1OC(F)(F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


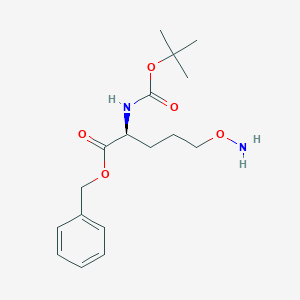
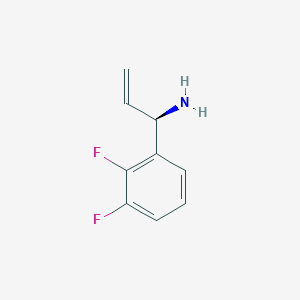

![6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13051979.png)
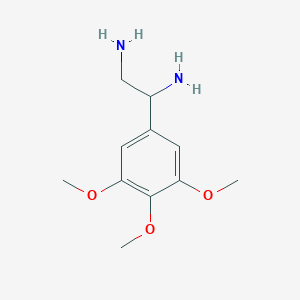
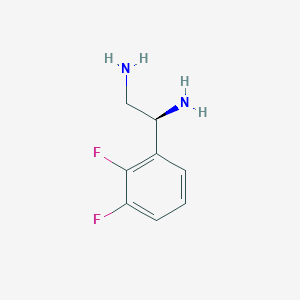
![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)

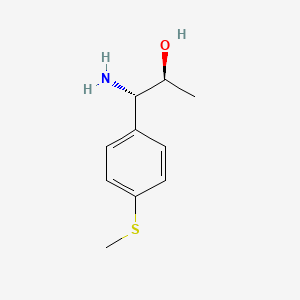
![Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride](/img/structure/B13052020.png)

![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)
